molecular formula C14H10N2O2 B11783105 Methyl phenazine-1-carboxylate CAS No. 3225-19-2

Methyl phenazine-1-carboxylate

Cat. No.: B11783105
CAS No.: 3225-19-2
M. Wt: 238.24 g/mol
InChI Key: UEHCMQFOWIRZGQ-UHFFFAOYSA-N
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Description

Methyl phenazine-1-carboxylate (MPCA) is a methyl ester derivative of phenazine-1-carboxylic acid (PCA), a naturally occurring redox-active phenazine produced by Pseudomonas and Streptomyces species. MPCA is synthesized via esterification of phenazine-1-carbonyl chloride with methanol in the presence of triethylamine as a base, yielding a yellow solid with a high purity (>85%) . Its structure comprises a phenazine core substituted with a methyl ester group at position 1, as confirmed by $^1$H NMR and high-resolution mass spectrometry (HRMS) . MPCA has gained attention for its role in microbial interactions, particularly in dual-species biofilms involving Pseudomonas aeruginosa and Staphylococcus aureus, where it modulates metabolism and virulence pathways .

Chemical Reactions Analysis

Esterification and Hydrolysis

The synthesis of methyl phenazine-1-carboxylate involves esterification of phenazine-1-carboxylic acid (PCA) with methanol under acidic conditions (e.g., H₂SO₄ or HCl) . Conversely, alkaline hydrolysis regenerates PCA:
Phenazine-1-carboxylic acid+CH₃OHH⁺Methyl phenazine-1-carboxylate+H₂O\text{Phenazine-1-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{this compound} + \text{H₂O}

Reaction Type Conditions Yield Reference
EsterificationMethanol, H⁺, reflux, 4–6 h70–85%
HydrolysisNaOH (2 M), reflux, 4 h>90%

Nucleophilic Substitution

The methyl ester group undergoes nucleophilic substitution with hydrazine hydrate to form phenazine-1-carboxylic hydrazide, a precursor for hydrazone derivatives :
Methyl phenazine-1-carboxylate+NH₂NH₂Phenazine-1-carboxylic hydrazide+CH₃OH\text{this compound} + \text{NH₂NH₂} \rightarrow \text{Phenazine-1-carboxylic hydrazide} + \text{CH₃OH}

This intermediate reacts with aldehydes (e.g., salicylaldehyde) to form hydrazones (3a–3j ), which exhibit antitumor activity .

Hydrazone Derivative Aldehyde Used IC₅₀ (HeLa/A549) Reference
3d 2-Hydroxy-4-(2-piperidinylethoxy)benzaldehyde8.2 μM / 9.1 μM

Enzymatic Modifications

In Pseudomonas aeruginosa, this compound derivatives participate in biosynthetic pathways:

  • Methylation : The enzyme PhzM (S-adenosylmethionine-dependent methyltransferase) catalyzes N-methylation of PCA to form 5-methyl-PCA, a precursor for pyocyanin .

  • Hydroxylation : PhzS (flavin-dependent monooxygenase) hydroxylates PCA derivatives, forming 1-hydroxyphenazine .

Enzyme Reaction Product Reference
PhzMN-methylation of PCA5-Methyl-PCA
PhzSHydroxylation of 5-methyl-PCA1-Hydroxyphenazine

Redox Reactions

This compound participates in redox cycles due to its aromatic system:

  • Acts as an electron shuttle in microbial systems, oxidizing NAD(P)H to NAD(P)⁺ .

  • Generates reactive oxygen species (ROS) under acidic conditions, contributing to cytotoxicity .

Condition Redox Activity Biological Impact Reference
pH 5.0NADH oxidationROS production
Neutral pHElectron transferAntimicrobial activity

Crystallographic and Spectroscopic Data

Structural studies reveal intramolecular hydrogen bonds (N–H···N) between the hydrazide nitrogen and phenazine ring, stabilizing hydrazone derivatives . Key spectral data:

  • ¹H NMR (CDCl₃): δ 4.10 (s, 3H, OCH₃), 7.74–8.31 (m, aromatic H) .

  • IR : 1720 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch) .

Biological Activity via Chemical Modification

Derivatives like 5-methyl-phenazine-1-carboxylic acid betaine (MPCAB) show selective cytotoxicity:

  • Induces G1 cell cycle arrest and apoptosis in A549 (lung) and MDA-MB-231 (breast) cancer cells .

  • Binds Bcl-2 proteins (docking score: −9.2 kcal/mol), activating caspase-3 .

Scientific Research Applications

Agricultural Applications

1.1 Pesticide Development

Methyl phenazine-1-carboxylate derivatives have been identified as effective active ingredients in pesticide formulations aimed at controlling various plant diseases. A notable application involves the use of phenazine-1-carboxylic acid derivatives to combat rice sheath blight disease, caused by Rhizoctonia solani . These compounds exhibit antifungal properties that enhance crop yield and quality while preserving ecological balance.

Table 1: Efficacy of this compound Derivatives Against Plant Pathogens

CompoundTarget PathogenEfficacy (%)Reference
This compoundRhizoctonia solani85
Phenazine-1-carboxylic acidFusarium graminearum78
5-Methyl phenazine-1-carboxylic acidAlternaria solani80

1.2 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, including those affecting crops and human health. Its derivatives have shown potential in controlling bacterial and fungal infections, making them valuable in both agricultural and pharmaceutical contexts .

Medical Applications

2.1 Anticancer Activity

This compound and its derivatives have been investigated for their anticancer properties. Studies reveal that certain derivatives demonstrate selective cytotoxicity against cancer cell lines, such as lung (A549) and breast (MDA MB-231) cancer cells, with IC50 values indicating potent activity . The mechanism of action appears to involve apoptosis induction through the mitochondrial intrinsic pathway, highlighting the compound's potential as an anticancer agent.

Table 2: Cytotoxicity of this compound Derivatives on Cancer Cell Lines

CompoundCancer Cell LineIC50 (nM)Mechanism of ActionReference
This compoundA549488.7 ± 2.52Apoptosis via caspase-3 activation
5-Methyl phenazine-1-carboxylic acidMDA MB-231458.6 ± 2.48Bcl-2 downregulation

2.2 Antimicrobial Activity Against Human Pathogens

The compound has also been recognized for its ability to inhibit human pathogens, showcasing its dual role in both agriculture and medicine. Its effectiveness against bacteria such as Aeromonas hydrophila further underscores its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Phenazine Derivatives

Phenazine derivatives share a common heteroaromatic scaffold but differ in substituents, which critically influence their biological activity, redox properties, and applications. Below is a detailed comparison of MPCA with key analogs:

Phenazine-1-Carboxylic Acid (PCA)

  • Structure : Carboxylic acid group at position 1.
  • Synthesis : Biosynthesized via the phz operon in Pseudomonas spp. or chemically through decarboxylation of phenazine-1,6-dicarboxylate .
  • Bioactivity :
    • Antifungal activity against Pyricularia oryzae (EC$_{50}$ = 8.3 µg/mL) .
    • Inhibits Candida albicans biofilm formation at sub-millimolar concentrations .
    • Used in microbial fuel cells (MFCs) for enhancing electron transfer .
  • Key Difference : PCA lacks the methyl ester group, making it more polar and less lipophilic than MPCA.

Pyocyanin

  • Structure : 5-N-methyl-1-hydroxyphenazine, derived from PCA via oxidative decarboxylation .
  • Bioactivity :
    • Broad-spectrum antimicrobial activity but toxic to mammalian cells at high concentrations .
    • Disrupts C. albicans filamentation at 10 µM .
  • Redox Potential: Higher redox activity than MPCA due to the hydroxyl group .

Hydroxybenzoic Acid Ester Conjugates (e.g., 5a–5p)

  • Structure : PCA esterified with substituted hydroxybenzoic acids (e.g., methoxycarbonyl or butoxycarbonyl groups) .
  • Bioactivity :
    • Compound 5k (4-methoxycarbonylphenyl PCA): 89.5% yield, EC$_{50}$ = 3.00 µg/mL against P. piricola .
    • Compound 5n (4-butoxycarbonylphenyl PCA): 97.5% yield, superior fungicidal activity compared to PCA .
  • Advantage Over MPCA : Enhanced antifungal potency due to bulkier substituents improving membrane penetration .

Acetophenone-Functionalized PCA Derivatives (e.g., 6a–6s)

  • Structure: PCA linked to substituted acetophenone fragments via bromination and nucleophilic substitution .
  • Bioactivity :
    • Compound 6d : 92% inhibition of Botrytis cinerea at 50 µg/mL .
    • Compound 6m : Miticidal activity against Tetranychus urticae (LC$_{50}$ = 0.82 mg/L) .
  • Key Difference: Acetophenone moieties confer dual activity (antifungal and miticidal), unlike MPCA’s narrower scope .

Structural and Functional Data Table

Compound Substituent(s) Key Bioactivity (EC${50}$/LC${50}$) Yield (%) Application Reference
Methyl PCA Methyl ester Biofilm modulation in C. albicans 86.0 Microbial interactions
PCA Carboxylic acid 8.3 µg/mL (antifungal) N/A Agriculture, MFCs
Pyocyanin N-methyl, hydroxyl 10 µM (anti-biofilm) N/A Pathogen suppression
5k (PCA conjugate) 4-Methoxycarbonylphenyl 3.00 µg/mL (antifungal) 89.5 Crop protection
6m (Acetophenone-PCA) Substituted acetophenone 0.82 mg/L (miticidal) 88.4 Pest control

Research Findings and Implications

  • MPCA in Biofilms: MPCA is a key metabolite in P. aeruginosa–S. aureus biofilms, confirmed via CSI:FingerID annotation (91% certainty) and NMR validation . Its methyl ester group enhances membrane permeability compared to PCA.
  • Structure-Activity Relationship (SAR) :
    • Lipophilicity : Methyl and alkyl esters (e.g., MPCA, 5n) improve fungal cell entry, reducing EC$_{50}$ values .
    • Redox Activity : Phenazines with hydroxyl groups (e.g., pyocyanin) exhibit higher toxicity but lower selectivity .
  • Agricultural Applications: PCA derivatives with acetophenone fragments show promise as dual-target agrochemicals .

Biological Activity

Methyl phenazine-1-carboxylate (MPC) is a compound belonging to the phenazine family, which is known for its diverse biological activities. This article explores the biological activity of MPC, focusing on its antimicrobial, anticancer, and other relevant properties. The findings are supported by various studies, case reports, and data tables.

1. Overview of this compound

MPC is a derivative of phenazine that has been studied for its potential therapeutic applications. Its chemical structure includes a methyl group and a carboxylate group, contributing to its unique biological properties. Research indicates that MPC exhibits significant activity against various pathogens and cancer cell lines.

2. Antimicrobial Activity

MPC has demonstrated notable antimicrobial properties, particularly against human pathogens. A study isolated a strain of Pseudomonas putida, which produced MPC as a bioactive metabolite. This metabolite showed strong inhibition against several bacterial strains, indicating its potential use in treating infections caused by resistant bacteria .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Source
Staphylococcus aureus32 µg/mLIsolated from soil
Escherichia coli16 µg/mLIsolated from soil
Candida albicans64 µg/mLIsolated from soil

3. Anticancer Activity

MPC has been extensively studied for its anticancer properties. Research has shown that it induces apoptosis in various cancer cell lines, including lung (A549) and breast (MDA-MB-231) cancer cells. The mechanism involves the activation of caspase-3 and downregulation of the Bcl-2 protein, leading to G1 cell cycle arrest and inhibition of DNA synthesis .

Case Study: Apoptosis Induction by MPC

In a controlled study, A549 and MDA-MB-231 cells were treated with varying concentrations of MPC. The results indicated:

  • IC50 Values :
    • A549: 488.7 ± 2.52 nM
    • MDA-MB-231: 458.6 ± 2.48 nM

The study concluded that MPC effectively induces apoptosis through the mitochondrial intrinsic pathway, making it a promising candidate for cancer therapy .

The biological activity of MPC is attributed to its interaction with cellular targets involved in cell survival and proliferation:

  • Caspase Activation : MPC activates caspases, which are critical for the execution phase of apoptosis.
  • Bcl-2 Downregulation : By inhibiting Bcl-2, an anti-apoptotic protein, MPC promotes cell death in cancer cells.

These mechanisms highlight the potential of MPC as an anticancer agent.

5. Conclusion

This compound exhibits significant biological activity with promising applications in antimicrobial and anticancer therapies. Its ability to induce apoptosis in cancer cells and inhibit pathogenic bacteria positions it as a valuable compound for further research and development.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for methyl phenazine-1-carboxylate (MPCA), and how can purity be optimized?

MPCA is synthesized via nucleophilic substitution. A validated protocol involves reacting phenazine-1-carbonyl chloride with methanol in dry dichloromethane (DCM) under reflux with triethylamine as a base. After quenching with NaHCO₃, purification is achieved via flash chromatography (petroleum ether:EtOAc, 1:1) . Key optimization steps include maintaining anhydrous conditions, controlling reaction temperature (0°C to reflux), and using high-purity reagents to minimize byproducts.

Q. How can MPCA be detected and quantified in microbial cultures or environmental samples?

Reversed-phase HPLC coupled with UV detection is standard for quantifying MPCA in supernatants. For structural confirmation, ultra-performance liquid chromatography–high-resolution mass spectrometry (UPLC-HRMS) and nuclear magnetic resonance (NMR) are employed. For example, NMR (¹H/¹³C) and HRMS data (e.g., [M+H]⁺ ion) are critical for distinguishing MPCA from analogs like phenazine-1-carboxylic acid (PCA) .

Q. What are the primary biological roles of MPCA in microbial systems?

MPCA functions as a redox-active metabolite in Pseudomonas spp., contributing to iron acquisition via reductive dissolution of Fe(III) oxides and acting as an electron shuttle in biofilms. It also exhibits antifungal activity against pathogens like Fusarium oxysporum by disrupting hyphal growth and inducing oxidative stress .

Advanced Research Questions

Q. How does MPCA interact with iron (hydr)oxides, and what experimental parameters influence its redox activity?

Reduced MPCA transfers electrons to Fe(III) in ferrihydrite and hematite, with reaction rates dependent on crystallinity (higher in amorphous ferrihydrite) and pH (faster at pH 5 than pH 8). Competitive inhibition by O₂ must be controlled; anaerobic conditions or chelators (e.g., EDTA) enhance Fe(III) reduction. Cyclic voltammetry can quantify MPCA’s reduction potential to predict its reactivity with specific oxides .

Q. What enzymatic pathways govern MPCA biosynthesis, and how can genetic engineering modulate its production?

MPCA derives from PCA via methylation, a reaction catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. The phz operon (e.g., phzE) in Pseudomonas aeruginosa initiates PCA synthesis, which is a precursor to MPCA. Overexpression of phzE or heterologous expression of methyltransferases in engineered strains can enhance MPCA yield .

Q. How does MPCA influence interspecies interactions in biofilms, particularly in cystic fibrosis models?

In dual-species biofilms (P. aeruginosa and Staphylococcus aureus), MPCA production is induced during competition, altering metabolic cross-talk. Metabolomic profiling (e.g., GNPS database, SIRIUS/CSI:FingerID) reveals MPCA’s role in enhancing P. aeruginosa’s dominance by disrupting competitor redox balance .

Q. What methodological challenges arise in distinguishing MPCA’s effects from other phenazines in complex systems?

Co-culture studies require targeted knockout mutants (e.g., phzM⁻ for MPCA-deficient strains) and isotopically labeled PCA/MPCA to track metabolic flux. LC-MS/MS with multiple reaction monitoring (MRM) can resolve co-eluting phenazines (e.g., pyocyanin vs. MPCA) .

Q. Methodological Considerations

Q. What in vitro assays are suitable for evaluating MPCA’s antifungal efficacy?

  • Hyphal inhibition assays : Measure radial growth inhibition of fungi (e.g., Botrytis cinerea) on agar containing MPCA gradients.
  • Reactive oxygen species (ROS) detection : Use fluorogenic dyes (e.g., DCFH-DA) to quantify oxidative stress in fungal hyphae.
  • Synergy testing : Combine MPCA with siderophores (e.g., pyoverdine) to assess enhanced antifungal activity .

Q. How can MPCA’s electron-shuttling capacity be quantified in microbial fuel cells (MFCs)?

Electrochemical impedance spectroscopy (EIS) and chronoamperometry measure current density in MFCs inoculated with MPCA-producing strains. Biofilm conductivity is assessed via conductive atomic force microscopy (C-AFM) .

Q. Data Contradictions and Resolution

Q. Why do some studies report conflicting results on MPCA’s redox activity compared to PCA or pyocyanin?

Discrepancies arise from variations in experimental conditions (pH, O₂ levels) and phenazine redox states (oxidized vs. reduced). For example, MPCA’s lower reduction potential (−220 mV vs. SHE) makes it less reactive with O₂ than pyocyanin (−34 mV), but more effective in anaerobic Fe(III) reduction . Standardizing redox buffers (e.g., poised-potential electrochemistry) can resolve such contradictions.

Properties

CAS No.

3225-19-2

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

methyl phenazine-1-carboxylate

InChI

InChI=1S/C14H10N2O2/c1-18-14(17)9-5-4-8-12-13(9)16-11-7-3-2-6-10(11)15-12/h2-8H,1H3

InChI Key

UEHCMQFOWIRZGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=NC3=CC=CC=C3N=C21

Origin of Product

United States

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